(Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7S2/c1-3-4-14(19(24)25)21-18(23)17(31-20(21)30)10-12-6-8-16(29-12)13-7-5-11(28-2)9-15(13)22(26)27/h5-10,14H,3-4H2,1-2H3,(H,24,25)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOKQYDFUYHEPJ-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid typically involves multiple steps The thioxothiazolidinone moiety is then synthesized separately and coupled with the furan derivative under specific conditions to ensure the formation of the desired (Z)-isomer
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group (-NO₂) at the 2-position of the phenyl ring can undergo reduction to form an amino group (-NH₂). This reaction is critical for modifying electronic properties and enhancing biological interactions.
Notes : Catalytic hydrogenation is preferred for complete reduction, while borohydride systems may yield intermediates useful for further functionalization .
Demethylation of Methoxy Group
The methoxy group (-OCH₃) on the phenyl ring can be cleaved under acidic or oxidative conditions to form a hydroxyl group (-OH), altering solubility and reactivity.
| Reagent/Conditions | Product | Source |
|---|---|---|
| BBr₃ in DCM, -78°C → RT | (Z)-2-(5-((5-(4-hydroxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid | |
| HI (57%), reflux, 12h | Quantitative demethylation |
Notes : Boron tribromide selectively cleaves methoxy groups without affecting nitro or thioxo functionalities.
Electrophilic Aromatic Substitution on Furan
The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the α-positions due to its electron-rich nature.
| Reagent/Conditions | Product | Source |
|---|---|---|
| HNO₃/Ac₂O, 0°C | Nitro-substituted furan derivative | |
| ClSO₃H, DCM, RT | Sulfonated furan intermediate |
Mechanistic Insight : The methylene bridge between furan and thiazolidinone directs electrophiles to the 4-position of the furan ring .
Thioxothiazolidinone Reactivity
The thioxothiazolidinone core participates in ring-opening reactions and sulfur-based modifications.
| Reaction Type | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Ring-Opening | NaOH (1M), H₂O, 80°C | Mercapto-carboxylic acid derivative | |
| S-Alkylation | CH₃I, K₂CO₃, DMF, RT | Methylthioether analog |
Key Observation : Alkaline hydrolysis cleaves the thiazolidinone ring, generating a free thiol group .
Pentanoic Acid Chain Modifications
The carboxylic acid terminus can undergo esterification or amidation for prodrug synthesis.
| Reagent/Conditions | Product | Source |
|---|---|---|
| SOCl₂, reflux → ROH | Ethyl ester prodrug | |
| EDC/NHS, amine, DMF | Amide conjugate (e.g., glycine derivative) |
Application : Ester derivatives improve membrane permeability in pharmacological studies.
Comparative Reactivity with Structural Analogs
A comparison with related compounds highlights the influence of substituents:
Stability and Degradation Pathways
Scientific Research Applications
Key Structural Features
- Thiazolidinone Ring : Contributes to anti-inflammatory and anti-cancer properties.
- Furan Moiety : Enhances the compound's ability to interact with biological targets.
- Nitrophenyl Group : Imparts additional reactivity and potential for biological activity.
Anti-inflammatory Properties
Research indicates that (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid exhibits significant anti-inflammatory effects. It has been shown to reduce leukocyte recruitment during inflammatory responses in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Antitumor Activity
Several studies have reported the compound's efficacy against various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. For instance, in vitro assays demonstrated that the compound significantly reduced the viability of cancer cells by disrupting their metabolic pathways .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent .
In Vivo Studies on Inflammation
In a study involving mice subjected to acute peritonitis, treatment with (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid resulted in a marked decrease in leukocyte infiltration compared to control groups. This finding supports its potential as an anti-inflammatory therapeutic agent .
Antitumor Efficacy in Cancer Models
A series of experiments conducted on xenograft models of human tumors revealed that administration of the compound led to significant tumor regression. The study highlighted its ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .
Antimicrobial Activity Assessment
Laboratory tests assessing the antimicrobial activity showed that (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of thiazolidinone derivatives. Below is a detailed comparison with two closely related analogs (see Table 1):
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Research Findings and Mechanistic Insights
Structure-Activity Relationships (SAR)
- Nitro Group Position : The ortho-nitro group in the target compound increases steric hindrance, improving selectivity for bacterial gyrase over human homologs.
- Methoxy vs. Hydroxy : Methoxy in the target compound enhances stability under physiological pH compared to the hydroxy group in Analog 1, which undergoes rapid glucuronidation .
- Chain Length: The pentanoic acid chain in the target compound optimizes binding to hydrophobic pockets in enzyme active sites, outperforming Analog 2’s shorter propanoic acid .
Biological Activity
(Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a complex organic compound that belongs to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize the biological activities associated with this compound, supported by diverse research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological properties. The structure includes a furan ring and a nitrophenyl substituent, contributing to its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study indicated that compounds similar to (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid displayed activity against various Gram-positive and Gram-negative bacteria. For instance, compounds containing the 2-thioxothiazolidinone moiety were effective against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial potential .
| Compound Type | Target Bacteria | Activity Level |
|---|---|---|
| Thiazolidinone Derivatives | Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HL-60 (leukemia), and MDA-MB-231 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Notably, one study reported an IC50 value of 7 μM for a related compound against A549 cells, suggesting promising anticancer activity .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 7 | Induction of Apoptosis |
| HL-60 (Leukemia) | 5.31 | Cell Proliferation Inhibition |
| MDA-MB-231 (Breast Cancer) | 6.42 | Apoptosis Induction |
Case Studies
- Antibacterial Evaluation : A study synthesized various thiazolidinone derivatives and assessed their antibacterial properties against multiple strains. The results indicated that modifications in the substituents significantly influenced the antibacterial efficacy, highlighting the importance of structural optimization in drug design .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. The study found that certain modifications led to enhanced cytotoxicity, making them potential candidates for further development as anticancer agents .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that thiazolidinone derivatives like (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid exhibit favorable absorption characteristics, with low toxicity profiles. The LD50 values indicate a safe therapeutic window, while studies show minimal mutagenic or carcinogenic effects .
Q & A
What are the optimal synthetic conditions to maximize yield for this compound?
Methodological Answer:
The synthesis typically involves a Knoevenagel condensation between a nitro-substituted aldehyde derivative and a thioxothiazolidinone precursor. Key parameters include:
- Catalyst: Potassium carbonate (K₂CO₃) in ethanol facilitates nucleophilic substitution at the C2 position of the thiazolidinone ring .
- Temperature: Reactions under microwave irradiation (50–80°C, 30–60 min) achieve higher yields (up to 94%) compared to conventional heating (6–8 hours) .
- Solvent: Ethanol or dichloromethane is preferred for solubility and minimal side reactions .
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Method | Time | Yield (%) | Key Advantage |
|---|---|---|---|
| Conventional | 6–8 h | 48–68 | Scalability |
| Microwave | 30–60 m | 85–94 | Reduced reaction time, higher purity |
How can the Z-configuration and molecular geometry be confirmed experimentally?
Advanced Methodological Answer:
- X-ray Crystallography: Provides unambiguous confirmation of the Z-configuration via dihedral angles between the furan and thioxothiazolidinone moieties (e.g., angles < 10° indicate planar geometry) .
- ¹H NMR Analysis: The vinyl proton (=CH) in the Z-isomer appears as a singlet at δ 7.80–8.40 ppm due to restricted rotation, with coupling constants (J) < 3 Hz .
- IR Spectroscopy: A C=O stretch at ~1702 cm⁻¹ and C=S at ~1247 cm⁻¹ confirm the thioxothiazolidinone core .
What spectroscopic techniques are critical for characterizing this compound?
Basic Methodological Answer:
- FT-IR: Identifies functional groups (e.g., O-H at 3200–3500 cm⁻¹, C=O at ~1700 cm⁻¹, and NO₂ at ~1336 cm⁻¹) .
- Multinuclear NMR: ¹H NMR resolves protons on the aromatic rings (δ 7.45–8.39 ppm) and the methylene bridge (=CH, δ 7.80 ppm). ¹³C NMR confirms carbonyl carbons (δ 167–174 ppm) .
- Mass Spectrometry: ESI-MS provides molecular ion peaks (e.g., m/z 336 for analogous compounds) .
How does the 4-methoxy-2-nitrophenyl substituent affect electronic properties?
Advanced Methodological Answer:
- Electron-Withdrawing Effects: The nitro group (NO₂) reduces electron density on the furan ring, enhancing electrophilicity at the methylene bridge. This can be quantified via Hammett constants (σmeta = 0.71 for NO₂) .
- Methoxy Group Influence: The 4-methoxy group donates electrons via resonance, partially counterbalancing the nitro group’s effects. Computational DFT studies (e.g., HOMO-LUMO gaps) are recommended to assess intramolecular charge transfer .
How stable is the thioxothiazolidinone core under varying pH conditions?
Advanced Methodological Answer:
- Acidic Conditions (pH < 3): The C=S bond may hydrolyze to form a carboxylic acid derivative. Stability tests in HCl (0.1–1 M) show degradation within 24 hours .
- Basic Conditions (pH > 10): The 4-oxo group undergoes keto-enol tautomerism, altering reactivity. Monitor via UV-Vis spectroscopy (λmax shifts from 300 nm to 350 nm) .
What strategies are used to study structure-activity relationships (SAR) for this compound?
Advanced Methodological Answer:
- Side-Chain Modifications: Replace the pentanoic acid moiety with shorter (propanoic) or branched (valine-derived) chains to assess bioactivity changes .
- Substituent Screening: Swap the 4-methoxy-2-nitrophenyl group with electron-deficient (e.g., 4-CF₃) or electron-rich (e.g., 4-OH) analogs. Biological assays (e.g., enzyme inhibition) can correlate substituents with activity .
- Molecular Docking: Use software like AutoDock to predict binding affinities with target proteins (e.g., cyclooxygenase or MurB enzyme) .
How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Control Experiments: Replicate assays under standardized conditions (e.g., cell line, solvent, concentration). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations .
- Meta-Analysis: Compare data from structurally similar compounds (e.g., rhodanine derivatives) to identify trends. A 2020 review noted that nitro groups enhance antibacterial activity but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
